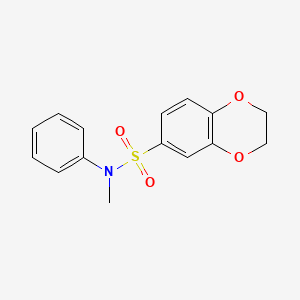

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps, starting from basic benzodioxane or benzene sulfonamide frameworks. One study demonstrated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, starting with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride (Abbasi et al., 2019).

Molecular Structure Analysis

Structural and spectroscopic studies, including NBO analysis, NLO, and HOMO-LUMO, of sulfonamide compounds reveal insights into their molecular geometry, vibrational frequencies, and electronic absorption spectra. These studies are essential for understanding the molecular basis of their reactivity and interactions with biological targets (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds, including N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, participate in various chemical reactions, forming complexes with transition metals or undergoing transformations that enhance their biological activity. These reactions can significantly influence their pharmacological profiles and are a critical aspect of their development as therapeutic agents (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and crystalline structure, play a crucial role in the drug development process. Understanding these properties is essential for designing compounds with desirable pharmacokinetic profiles. Studies involving thermal analysis and X-ray diffraction provide valuable insights into these aspects (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific enzymes or biological targets, are fundamental to the therapeutic potential of sulfonamides. Investigations into the enzyme inhibitory activities and molecular docking studies offer insights into the mechanism of action and potential applications of these compounds in medicine (Abbasi et al., 2017).

Direcciones Futuras

The future directions for the study of “N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases like Chagas disease . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .

Mecanismo De Acción

Target of Action

The primary target of N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is spermidine synthase in Trypanosoma cruzi . This enzyme plays a crucial role in the polyamine-trypanothione pathway, which is essential for the survival and virulence of the parasite .

Mode of Action

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with its target by binding to the putrescine-binding pocket of the spermidine synthase . This binding is facilitated by an induced-fit mechanism, where the putrescine-binding pocket extends to accommodate the compound . The compound also binds to the dimer interface of the enzyme, disrupting its conformation and inhibiting its function .

Biochemical Pathways

The compound affects the polyamine-trypanothione pathway . By inhibiting spermidine synthase, it disrupts the synthesis of trypanothione, a molecule that protects the parasite from oxidative stress . This leads to an accumulation of harmful oxidative species within the parasite, ultimately causing its death .

Result of Action

The inhibition of spermidine synthase by N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide leads to a disruption in the polyamine-trypanothione pathway . This results in the accumulation of harmful oxidative species within the parasite, causing cellular damage and ultimately leading to the death of the parasite .

Propiedades

IUPAC Name |

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-16(12-5-3-2-4-6-12)21(17,18)13-7-8-14-15(11-13)20-10-9-19-14/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFDGXFPVQLJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324910 | |

| Record name | N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85198956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

CAS RN |

721897-59-2 | |

| Record name | N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)

![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)

![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)

![1-(3-acetylbenzyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5186409.png)

![3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5186416.png)

![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)

![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5186460.png)